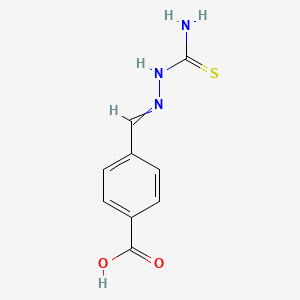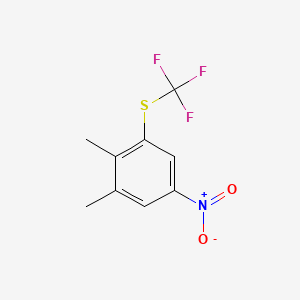
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene: is an organic compound with the molecular formula C9H8F3NO2S It is characterized by the presence of two methyl groups, a nitro group, and a trifluoromethylthio group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene typically involves the nitration of 1,2-dimethyl-3-(trifluoromethylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethylthio group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1,2-dimethyl-5-amino-3-(trifluoromethylthio)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of 1,2-dicarboxy-5-nitro-3-(trifluoromethylthio)benzene.
科学的研究の応用
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The trifluoromethylthio group can influence the compound’s lipophilicity and stability. These properties can modulate the compound’s interactions with molecular targets and pathways, such as enzymes or receptors, in biological systems.
類似化合物との比較
Similar Compounds
1,2-Dimethyl-5-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical and physical properties.
1,2-Dimethyl-3-(trifluoromethylthio)benzene:
1,2-Dimethyl-5-amino-3-(trifluoromethylthio)benzene:
Uniqueness
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethylthio group on the benzene ring imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability. These characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H8F3NO2S |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
1,2-dimethyl-5-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3NO2S/c1-5-3-7(13(14)15)4-8(6(5)2)16-9(10,11)12/h3-4H,1-2H3 |
InChIキー |
UWBNGLLQAPVUTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)SC(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




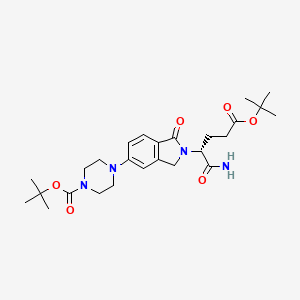


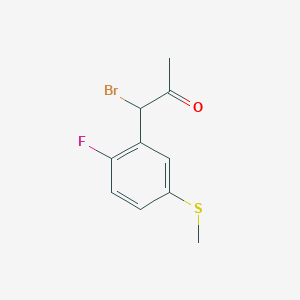
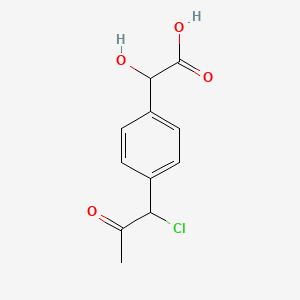

![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)


